1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione
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Overview
Description
1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione involves several steps. One common method includes the reaction of 2-chlorophenol with 3-chloropropanol to form 3-(2-chlorophenoxy)propanol. This intermediate is then reacted with 5-methylindole-2,3-dione under specific conditions to yield the final product. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione involves its interaction with specific molecular targets in the body. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the replication of viruses or the proliferation of cancer cells. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione can be compared with other indole derivatives such as:
1-[3-(2-Bromophenoxy)propyl]-5-methylindole-2,3-dione: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-[3-(2-Fluorophenoxy)propyl]-5-methylindole-2,3-dione: Contains a fluorine atom, which can influence its pharmacokinetic properties.
1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione: The presence of a methoxy group can alter its chemical and biological properties.
Properties
IUPAC Name |
1-[3-(2-chlorophenoxy)propyl]-5-methylindole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-12-7-8-15-13(11-12)17(21)18(22)20(15)9-4-10-23-16-6-3-2-5-14(16)19/h2-3,5-8,11H,4,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBJZJYPMFCJEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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